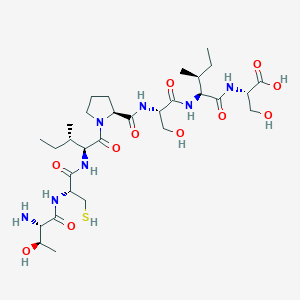![molecular formula C25H25FN4O2S B14251837 3-(4-Benzyl-1-piperazinyl)-6-fluoro-1-[(4-methylphenyl)sulfonyl]-1H-indazole CAS No. 332011-98-0](/img/structure/B14251837.png)
3-(4-Benzyl-1-piperazinyl)-6-fluoro-1-[(4-methylphenyl)sulfonyl]-1H-indazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Benzyl-1-piperazinyl)-6-fluoro-1-[(4-methylphenyl)sulfonyl]-1H-indazole is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a piperazine ring, a fluorine atom, and a sulfonyl group attached to an indazole core
Preparation Methods
The synthesis of 3-(4-Benzyl-1-piperazinyl)-6-fluoro-1-[(4-methylphenyl)sulfonyl]-1H-indazole typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:
Formation of the Indazole Core: The indazole core can be synthesized through cyclization reactions involving hydrazines and ketones or aldehydes.
Introduction of the Fluorine Atom: Fluorination can be achieved using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Attachment of the Piperazine Ring: The piperazine ring can be introduced through nucleophilic substitution reactions using appropriate piperazine derivatives.
Sulfonylation: The sulfonyl group can be added using sulfonyl chlorides in the presence of a base such as triethylamine.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and equipment.
Chemical Reactions Analysis
3-(4-Benzyl-1-piperazinyl)-6-fluoro-1-[(4-methylphenyl)sulfonyl]-1H-indazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.
Hydrolysis: The sulfonyl group can be hydrolyzed under acidic or basic conditions to yield the corresponding sulfonic acid.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and bases (e.g., sodium hydroxide).
Scientific Research Applications
3-(4-Benzyl-1-piperazinyl)-6-fluoro-1-[(4-methylphenyl)sulfonyl]-1H-indazole has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and inflammatory conditions.
Industry: The compound is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 3-(4-Benzyl-1-piperazinyl)-6-fluoro-1-[(4-methylphenyl)sulfonyl]-1H-indazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease processes or interact with receptors to modulate cellular signaling pathways.
Comparison with Similar Compounds
3-(4-Benzyl-1-piperazinyl)-6-fluoro-1-[(4-methylphenyl)sulfonyl]-1H-indazole can be compared with other similar compounds, such as:
- 4-{3-[(4-Benzyl-1-piperazinyl)sulfonyl]-4-methylphenyl}-1(2H)-phthalazinone
- N-Benzyl-3-[(4-methyl-1-piperazinyl)sulfonyl]benzamide
These compounds share structural similarities, such as the presence of a piperazine ring and sulfonyl group, but differ in other aspects, such as the core structure and specific substituents
Properties
CAS No. |
332011-98-0 |
|---|---|
Molecular Formula |
C25H25FN4O2S |
Molecular Weight |
464.6 g/mol |
IUPAC Name |
3-(4-benzylpiperazin-1-yl)-6-fluoro-1-(4-methylphenyl)sulfonylindazole |
InChI |
InChI=1S/C25H25FN4O2S/c1-19-7-10-22(11-8-19)33(31,32)30-24-17-21(26)9-12-23(24)25(27-30)29-15-13-28(14-16-29)18-20-5-3-2-4-6-20/h2-12,17H,13-16,18H2,1H3 |
InChI Key |
JCVGXFCGRDBMDV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C3=C(C=CC(=C3)F)C(=N2)N4CCN(CC4)CC5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


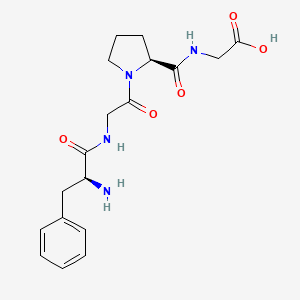

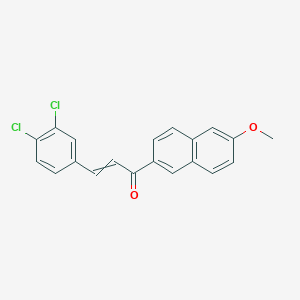
![2-Hydroxy-4-[(octylcarbamoyl)amino]benzoic acid](/img/structure/B14251775.png)
![2H-Thiopyrano[4,3-d]pyrimidine-1(5H)-propanamide, 3,4,7,8-tetrahydro-2,4-dioxo-N-[2-oxo-2-[4-(2-pyrimidinyl)-1-piperazinyl]ethyl]-](/img/structure/B14251778.png)
![1,1,1,3,3,3-Hexafluoro-2-[(methylamino)methyl]propan-2-ol](/img/structure/B14251782.png)
![4-[(Undec-10-en-1-yl)oxy]phenyl 4-[(undec-10-en-1-yl)oxy]benzoate](/img/structure/B14251789.png)

![2-[({4-[(E)-(1,3-Benzothiazol-2-yl)diazenyl]phenyl}methyl)amino]ethan-1-ol](/img/structure/B14251809.png)
![4-{[Bis(2-chloroethyl)amino]methyl}benzonitrile](/img/structure/B14251810.png)
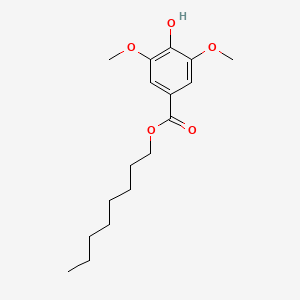
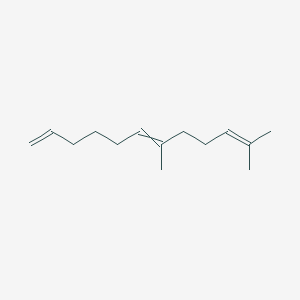
![3-(Bicyclo[4.1.0]heptan-7-ylidene)-1-(diphenylmethyl)azetidine](/img/structure/B14251820.png)
